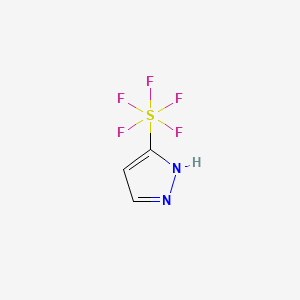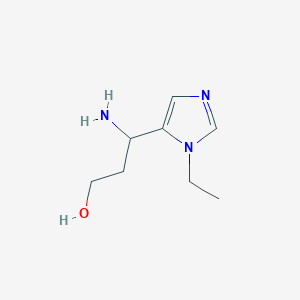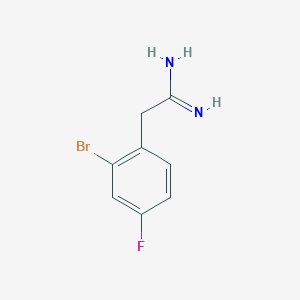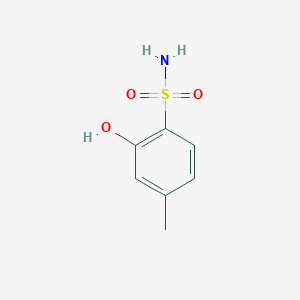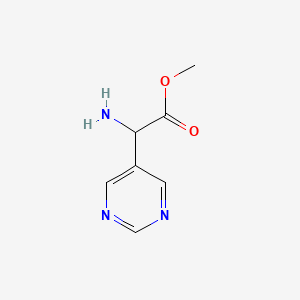
Methyl 2-amino-2-(pyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(pyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate can be achieved through several methods. One common synthetic route involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This method yields various 4,5-disubstituted pyrimidine analogs in a single step. Another approach involves the condensation of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .
Chemical Reactions Analysis
Methyl 2-amino-2-(pyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include hydrogen, zinc chloride, and ammonium thiocyanate.
Scientific Research Applications
Methyl 2-amino-2-(pyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects.
Comparison with Similar Compounds
Methyl 2-amino-2-(pyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds have shown similar biological activities, including antitrypanosomal and antiplasmodial effects.
Pyrido[2,3-d]pyrimidin-5-one: This compound is another pyrimidine derivative with potential therapeutic applications. The uniqueness of this compound lies in its specific structure and the range of activities it exhibits.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-amino-2-pyrimidin-5-ylacetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3 |
InChI Key |
RKDYEJDBTXYBHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
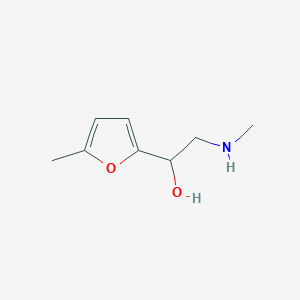
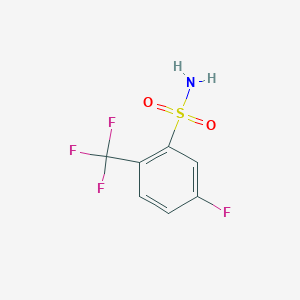
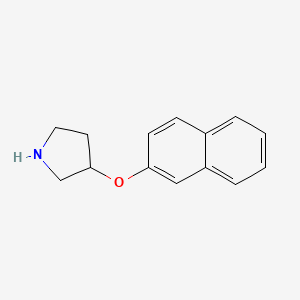
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

